molecular formula C22H22Cl2N6O B12691991 1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)-propyl)- CAS No. 124556-77-0

1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)-propyl)-

Cat. No.: B12691991
CAS No.: 124556-77-0
M. Wt: 457.4 g/mol
InChI Key: GMPPOJPVSWYBBR-UHFFFAOYSA-N
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Description

1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)-propyl)- is a complex organic compound that belongs to the class of triazolophthalazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a triazole ring fused to a phthalazine moiety, along with a chlorinated phenyl and piperazine substituent, makes it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)-propyl)- typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the fusion with a phthalazine derivative. The chlorinated phenyl and piperazine substituents are introduced through nucleophilic substitution reactions. Common reagents used in these reactions include hydrazine derivatives, chlorinating agents, and piperazine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)-propyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of analogs with potentially different biological activities.

Scientific Research Applications

1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)-propyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing new compounds with potential biological activities.

    Biology: Studied for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)-propyl)- involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one derivatives: Compounds with similar core structures but different substituents.

    Chlorinated phenyl piperazines: Compounds with similar substituents but different core structures.

Uniqueness

The uniqueness of 1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)-propyl)- lies in its combination of a triazole-phthalazine core with a chlorinated phenyl and piperazine substituent. This unique structure may confer specific biological activities and therapeutic potential not observed in similar compounds.

Properties

CAS No.

124556-77-0

Molecular Formula

C22H22Cl2N6O

Molecular Weight

457.4 g/mol

IUPAC Name

8-chloro-2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[3,4-a]phthalazin-3-one

InChI

InChI=1S/C22H22Cl2N6O/c23-17-3-1-4-19(14-17)28-11-9-27(10-12-28)7-2-8-29-22(31)30-21(26-29)20-6-5-18(24)13-16(20)15-25-30/h1,3-6,13-15H,2,7-12H2

InChI Key

GMPPOJPVSWYBBR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCN2C(=O)N3C(=N2)C4=C(C=C(C=C4)Cl)C=N3)C5=CC(=CC=C5)Cl

Origin of Product

United States

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